GW2580

Catalog No.
S529601
CAS No.
870483-87-7
M.F
C20H22N4O3
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GW2580

GW2580 addresses selectivity gaps in CSF1R research. Dual CSF1R/c-Kit inhibitors confound interpretation in cancer and neuroinflammation models. This orally bioavailable, ATP-competitive c-FMS inhibitor (IC50 30-60 nM) selectively blocks macrophage/microglia proliferation without hitting c-Kit, ensuring clean target engagement.

  • Eliminates off-target c-Kit activity that skews TAM and mast cell data.
  • Inhibits microglial proliferation while preserving populations, avoiding ablation artifacts.
  • Reliable in vivo bioavailability supports studies in arthritis, Alzheimer’s, and oncology.

CAS Number

870483-87-7

Product Name

GW2580

IUPAC Name

5-[[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]pyrimidine-2,4-diamine

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C20H22N4O3/c1-25-16-6-3-13(4-7-16)12-27-17-8-5-14(10-18(17)26-2)9-15-11-23-20(22)24-19(15)21/h3-8,10-11H,9,12H2,1-2H3,(H4,21,22,23,24)

InChI Key

MYQAUKPBNJWPIE-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine, GW 2580, GW-2580, GW2580

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CC3=CN=C(N=C3N)N)OC

The exact mass of the compound 5-(3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine is 366.16919 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg

GW2580 is a potent, orally bioavailable, and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS kinase. It functions as an ATP-competitive inhibitor, blocking CSF-1-mediated signaling which is critical for the proliferation, differentiation, and survival of macrophages, microglia, and osteoclasts. With a reported in vitro IC50 of approximately 30-60 nM for c-FMS, it demonstrates significant selectivity, being largely inactive against a wide panel of other kinases, which is a critical attribute for targeted research applications. This pharmacological profile makes GW2580 a key tool for investigating the role of macrophage and microglia populations in oncology, neuroinflammation, and inflammatory diseases.

Research Fit

CSF-1R pathway inhibition studies – ATP-competitive cFMS inhibitor with reported narrow off-target kinase profile.
Kinase selectivity research workflow – Profiled against a broad kinase panel; PDGFRβ and cKit not inhibited.
Oral dosing research context – Orally bioavailable; supports chronic in vivo studies without confounding off-target kinase effects.

References

While multiple inhibitors target the CSF1R pathway, they are not functionally interchangeable due to critical differences in kinase selectivity, cellular effects, and pharmacokinetic properties. For example, inhibitors like Pexidartinib (PLX3397) exhibit potent activity against both CSF1R and c-Kit, making them unsuitable for studies where these pathways must be distinguished. In contrast, GW2580 demonstrates high selectivity for c-FMS over c-Kit and a panel of other kinases, reducing the risk of confounding off-target effects. Furthermore, some CSF1R inhibitors like PLX5622 cause significant microglial depletion, whereas GW2580 primarily inhibits proliferation without ablating the entire cell population. This distinction is critical, as the choice of inhibitor directly impacts experimental outcomes, data interpretation, and reproducibility, making arbitrary substitution a significant source of experimental variability.

Substitution Risk

Kinase profile mismatch

Other CSF-1R inhibitors (e.g., PLX3397, BLZ945) often inhibit PDGFRβ and cKit; this may shift cell signaling readouts in vascular or mast cell studies.

Functional endpoint variability

GAM repolarization endpoint differs among CSF-1R inhibitors; reported M1-like shift observed with GW2580 may not transfer to PLX3397 or BLZ945.

Chronic dosing context

GW2580 tolerability endpoint context after 21-day dosing may not predict outcomes with alternative CSF-1R inhibitors; review histology data for each compound.

Superior CSF1R Selectivity vs. c-Kit

GW2580 is characterized by its high selectivity for c-FMS (CSF1R) over other structurally related kinases, a critical factor for targeted research. In a broad kinase screen, GW2580 was found to be 150- to 500-fold more selective for c-FMS compared to a panel of 26 other kinases, including c-Kit. In contrast, a common alternative, Pexidartinib (PLX3397), is a multi-kinase inhibitor with potent activity against both CSF1R (IC50 = 13-20 nM) and c-Kit (IC50 = 10-27 nM). This makes GW2580 a more suitable tool for specifically interrogating the CSF1R pathway without the confounding inhibition of c-Kit, which is crucial in many cancer and immunology models.

Evidence DimensionKinase Inhibition Selectivity (CSF1R vs. c-Kit)
Target Compound DataGW2580: 150- to 500-fold more selective for c-FMS over c-Kit and other kinases.
Comparator Or BaselinePexidartinib (PLX3397): Potent dual inhibitor with IC50 values of ~13-20 nM for CSF1R and ~10-27 nM for c-Kit.
Quantified DifferenceGW2580 offers a significantly wider selectivity window between CSF1R and c-Kit compared to the near-equivalent potency of Pexidartinib.
ConditionsIn vitro kinase activity assays.

This high selectivity allows for unambiguous attribution of biological effects to CSF1R inhibition, enhancing data quality and reproducibility in studies where c-Kit signaling is a confounding variable.

Kinase Selectivity Panel
Head-to-head
GW2580 did not inhibit PDGFRβ or cKit; dasatinib, sunitinib, sorafenib, and others showed PDGFRβ/cKit activity.
Narrow off-target kinase profile confirmed.
Biochemical kinase assays; 8-inhibitor panel.

Microglial Proliferation Inhibition Without Ablation

A key procurement differentiator for GW2580 is its primary effect on inhibiting microglia proliferation rather than inducing widespread cell death. Studies in mouse models of neurodegenerative diseases show that GW2580 treatment reduces microglial proliferation and inflammatory responses without causing a significant reduction in the overall number of microglia. This contrasts with other CSF1R inhibitors like PLX3397 and PLX5622, which are often used specifically for their ability to cause substantial (up to 99%) microglial depletion. For instance, one study noted GW2580 led to a ~30% reduction in microglia restricted to the chronic phase, whereas PLX3397 caused substantial depletion starting in the acute phase. This makes GW2580 the appropriate choice for studying the effects of modulating microglial activation and expansion while preserving the resident microglia population.

Evidence DimensionEffect on Microglia Population
Target Compound DataGW2580: Primarily inhibits proliferation, leading to modest (~30%) or no reduction in total microglia numbers.
Comparator Or BaselinePLX3397/PLX5622: Induce widespread microglial ablation/depletion (often >90%).
Quantified DifferenceQualitatively different mechanism (anti-proliferative vs. ablative), with GW2580 preserving the resident microglial population.
ConditionsIn vivo administration in mouse models of neurodegenerative disease.

Selecting GW2580 is critical for experiments designed to modulate microglial function and inflammatory status without the confounding variable of massive cell death and removal.

GAM Phenotype Shift
Head-to-head
GW2580 increased M1-like markers, MHC-II presentation, and T-cell killing; reduced M2 markers IL6, IL10, ERK1/2, MAPK. PLX3397 ineffective.
Supports macrophage repolarization endpoint study.
Patient-derived GAMs, 3D tumor organoids.

Defined Solubility and In Vivo Formulation

GW2580 has well-characterized solubility profiles, facilitating reproducible formulation for both in vitro and in vivo applications. For in vivo oral gavage, it can be prepared as a suspension in standard vehicles like 0.5% hydroxypropylmethylcellulose with 0.1% Tween 80. For clear solutions, it is soluble at ≥2.08 mg/mL in vehicles such as 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline, or 10% DMSO / 90% corn oil. This established data on solubility and vehicle compatibility provides a clear advantage over less-characterized compounds, reducing the time and resources spent on formulation development and ensuring more consistent compound exposure in animal studies. Oral administration of an 80 mg/kg dose has been shown to achieve a maximal plasma concentration of 5.6 µM in mice.

Evidence DimensionSolubility in In Vivo Vehicles
Target Compound DataSoluble to ≥2.08 mg/mL in clear solution vehicles (e.g., DMSO/PEG300/Tween-80/saline) and can be suspended in CMC-based vehicles.
Comparator Or BaselineGeneric or less-characterized inhibitors which may lack publicly available, validated formulation protocols.
Quantified DifferenceProvides established, quantitative formulation recipes for achieving specific concentrations and administration routes.
ConditionsStandard laboratory solvents and vehicles for in vivo research.

This well-documented processability saves significant time in experimental setup and increases the likelihood of achieving consistent, reproducible compound exposure in vivo.

SCI Microglia Model
Head-to-head
GW2580 reduced proliferating microglia, gliosis, microcavity formation; improved motor recovery vs. vehicle.
Model-response endpoint context.
Mouse spinal cord hemisection; 10-week diet.
Oral TNF-α Inhibition
Reported
25 mg/kg: 60% inhibition; 75 mg/kg: 85% inhibition of TNF-α.
Dose-dependent cytokine modulation.
Rat LPS model; oral dosing.
Monocyte & Osteoclast Assay
Reported
1 μM GW2580 completely inhibited CSF-1-induced monocyte growth and bone degradation in vitro.
Supports CSF-1-dependent osteoclast study context.
Human monocytes, rat calvaria, fetal long bone cultures.
21-Day Repeat Dosing
Source review
No effects on tissue histology; only modest serum chemistry changes reported.
Tolerability endpoint context.
Normal rat study; cross-study review.

CSF1R vs. c-Kit in Tumor Microenvironment

Based on its high selectivity, GW2580 is the indicated choice for cancer models where both CSF1R (on macrophages) and c-Kit (on cancer cells or mast cells) are active. Its use avoids the ambiguous results that would arise from using a dual inhibitor like Pexidartinib, allowing for precise targeting of tumor-associated macrophages (TAMs).

Modulating Neuroinflammation Without Microglial Depletion

For research in neurodegenerative diseases like Alzheimer's or ALS, GW2580 is ideal for studying the impact of inhibiting microglial proliferation and activation. Unlike ablative compounds, it allows researchers to investigate the function of a preserved, but less proliferative, microglial population, which is critical for understanding their role in disease progression.

In Vivo Studies of Macrophage-Driven Inflammation

The compound's demonstrated oral bioavailability and established formulation protocols make it a reliable tool for in vivo studies of diseases where macrophage accumulation is a key factor, such as arthritis. Its ability to inhibit monocyte growth and macrophage accumulation in vivo provides a robust method for testing the therapeutic hypothesis of CSF1R inhibition.

Application Fit

Application
Selection Property
Validation Focus
CNS injury & neuroinflammation models
Selective microglia modulation without ablation
Gliosis and motor recovery endpoints
Tumor microenvironment & TAM studies
Macrophage repolarization potential
M1/M2 marker and phagocytosis endpoints
Inflammatory arthritis models
CSF-1-dependent osteoclast inhibition context
Bone degradation and joint histology endpoints
Kinase selectivity profiling
Narrow cFMS selectivity window
Off-target kinase panel verification

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

366.16919058 Da

Monoisotopic Mass

366.16919058 Da

Heavy Atom Count

27

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SRV0JCF9LI

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

870483-87-7

Wikipedia

Gw-2580
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11: Sloan EK, Priceman SJ, Cox BF, Yu S, Pimentel MA, Tangkanangnukul V, Arevalo JM, Morizono K, Karanikolas BD, Wu L, Sood AK, Cole SW. The sympathetic nervous system induces a metastatic switch in primary breast cancer. Cancer Res. 2010 Sep 15;70(18):7042-52. doi: 10.1158/0008-5472.CAN-10-0522. Epub 2010 Sep 7. PubMed PMID: 20823155; PubMed Central PMCID: PMC2940980.
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